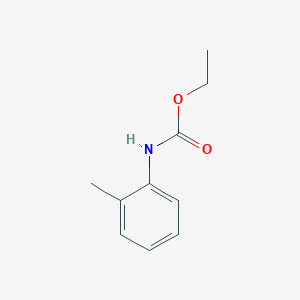
Ethyl N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44949. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermediate in Organic Synthesis
Ethyl N-(2-methylphenyl)carbamate serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of pesticides and herbicides due to their efficacy against specific pests while being less harmful to non-target organisms.
Agrochemical Development
The compound is instrumental in developing novel agrochemicals. For instance, it has been studied for its potential use in creating fungicides that target specific fungal pathogens without affecting beneficial microorganisms . This specificity is crucial for sustainable agriculture practices.
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that its derivatives may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .
Case Study 1: Synthesis of Agrochemicals
A study demonstrated the synthesis of a new class of fungicides using this compound as an intermediate. The resulting compounds showed significant antifungal activity against various plant pathogens, highlighting the compound's utility in agricultural applications .
Case Study 2: Pharmaceutical Research
Research published in a peer-reviewed journal explored the analgesic properties of derivatives synthesized from this compound. The study concluded that certain modifications to the carbamate structure enhanced its efficacy as an analgesic agent, paving the way for further development into pharmaceutical products .
Eigenschaften
CAS-Nummer |
5255-71-0 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KXOFYXSXZGSQED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















